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Compound of Interest

Compound Name: GPR55 agonist 3

Cat. No.: B12367720 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "GPR55 agonist 3" is not a standardized scientific nomenclature. This

guide provides a comprehensive overview of the structure-activity relationships (SAR) for

several major classes of GPR55 agonists. It includes data for a commercially available

compound designated as "GPR55 agonist 3 (Compound 26)" within the broader context of

GPR55 agonist development.

Introduction to GPR55
G protein-coupled receptor 55 (GPR55) is a class A GPCR that has garnered significant

attention as a potential therapeutic target for a range of conditions, including inflammatory pain,

neuropathic pain, cancer, and metabolic disorders.[1][2] Despite low sequence homology to the

classical cannabinoid receptors CB1 and CB2, GPR55 is activated by certain cannabinoid

ligands, leading to its classification as a putative cannabinoid receptor.[1][3] The endogenous

ligand for GPR55 is widely considered to be L-α-lysophosphatidylinositol (LPI).[4]

GPR55 activation triggers signaling cascades distinct from CB1 and CB2 receptors. It primarily

couples to Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and

RhoA kinase (ROCK), respectively. These pathways culminate in the release of intracellular

calcium ([Ca2+]i), phosphorylation of extracellular signal-regulated kinase (ERK), and

activation of transcription factors such as NFAT (nuclear factor of activated T-cells), NF-κB, and

CREB. This complex pharmacology necessitates the development of potent and selective

agonists to accurately probe GPR55 function. This guide provides a detailed overview of the
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SAR of key GPR55 agonist scaffolds, experimental protocols for their characterization, and a

summary of the receptor's signaling pathways.

GPR55 Signaling Pathways
GPR55 activation initiates a cascade of intracellular events primarily through Gq and G12/13

pathways. The diagram below illustrates the key signaling components.
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Caption: GPR55 Signaling Cascade
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Structure-Activity Relationships of GPR55 Agonists
The discovery of GPR55 agonists has evolved from initial findings with cannabinoid-like

compounds and endogenous lipids to the development of highly potent and selective synthetic

small molecules.

Lysophospholipids and Analogs
LPI is the primary endogenous agonist of GPR55. The structure of LPI, consisting of a glycerol

backbone, a phosphate group, an inositol headgroup, and a single acyl chain, is crucial for its

activity.

Acyl Chain Position: 2-acyl LPIs are generally more potent than their 1-acyl counterparts.

Acyl Chain Composition: The length and saturation of the fatty acid chain significantly impact

activity. Specifically, 2-arachidonoyl LPI (containing a 20:4 fatty acid) is considered the most

likely natural ligand for GPR55, showing higher activity compared to LPIs with other fatty acyl

groups.

Compound Structure Activity Reference

L-α-

lysophosphatidylinosit

ol (LPI)

Glycerol, phosphate,

inositol, acyl chain

Endogenous agonist.

Potency is dependent

on the acyl chain.

pEC50 = 7.2 in a

HEK293 assay.

2-Arachidonoyl LPI

LPI with a 20:4 fatty

acid at the sn-2

position

Shows markedly

higher biological

activity at GPR55

compared to other LPI

species.

Synthetic Small Molecule Agonists
High-throughput screening campaigns have identified several distinct chemical scaffolds that

act as GPR55 agonists. These findings have paved the way for systematic SAR studies to

develop more potent and selective tool compounds.
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The NIH Molecular Libraries program identified ML184 (CID2440433) as a potent and selective

GPR55 agonist. This scaffold is characterized by a central piperazine or piperidine ring.

Piperazine/Piperidine Core: This central ring is a key feature of this class of agonists.

Substituents: The nature and position of substituents on the aromatic rings and the core

structure are critical for potency and selectivity.

Compound ID Structure
GPR55 EC50
(µM)

Selectivity Reference

ML184

(CID2440433)

3-[[4-(2,3-

dimethylphenyl)-

1-

piperazinyl]carbo

nyl]-N,N-

dimethyl-4-(1-

pyrrolidinyl)benz

enesulfonamide

0.263

>120-fold vs

GPR35, CB1,

CB2

GPR55 agonist 3

(Compound 26)

Not publicly

disclosed

hGPR55: 0.239

nM, rGPR55:

1.76 nM (β-

arrestin)

Not specified Vendor Data

CID1172084
A piperidine-

based compound
0.16 Not specified PubChem

A novel series based on the 3-benzylquinolin-2(1H)-one scaffold has been developed, yielding

some of the most potent GPR55 agonists to date.

Core Structure: The quinolin-2(1H)-one core is essential for activity.

Benzyl Substitutions: Modifications on the benzyl ring significantly influence affinity and

potency. For instance, a 4-chloro substitution on the benzyl ring (Compound 2) enhances

potency compared to the unsubstituted analog (Compound 1).

Quinolinone Substitutions: Small alkyl groups at the N1 position are well-tolerated.
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Compound R1 R2
Ki (nM)
hGPR55

EC50 (nM)
p-ERK
Assay

Reference

1 H H 18.2 ± 3.4 14.2 ± 1.2

2 H 4-Cl 4.9 ± 0.6 6.4 ± 1.1

3 H 3,4-diCl 5.8 ± 0.7 9.8 ± 1.3

4 CH3 H 11.2 ± 1.5 19.3 ± 1.5

The chromen-4-one scaffold has been explored to develop GPR55 modulators with tunable

efficacy, ranging from full agonists to antagonists.

Side Chain Length: The length of the aliphatic side-chain attached to the core is a key

determinant of both potency and functional activity. For example, a cyclohexylpropoxy

residue results in a partial agonist, while a cyclohexylbutoxy residue leads to higher efficacy.

Substituents: The nature of the substituents on the benzamido moiety can switch the

compound's activity from agonism to antagonism.

Compound R Efficacy (%) EC50 (µM) Reference

59
cyclohexylpropox

y
29 0.111

60 cyclohexylbutoxy 73 0.474

61
cyclohexylpentox

y
52 0.202

76 heptyloxy 39 0.040

77 octyloxy 65 0.113

Key Experimental Protocols
Characterizing the activity of GPR55 agonists relies on a suite of functional cell-based assays.

Below are detailed methodologies for key experiments.
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Workflow for β-Arrestin Recruitment Assay
The PathHunter® β-arrestin recruitment assay is a common method to quantify agonist-

induced interaction between GPR55 and β-arrestin.
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Caption: Workflow for a β-Arrestin Recruitment Assay
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Methodology:

Cell Culture: PathHunter® CHO-K1 cells stably co-expressing GPR55 tagged with a

ProLink™ (PK) peptide and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment are

cultured in appropriate medium.

Cell Plating: Cells are harvested and seeded into 384-well white, clear-bottom tissue culture

plates at a density of 5,000-10,000 cells per well and incubated overnight.

Compound Preparation: Test compounds are serially diluted, typically in DMSO, and then

further diluted in assay buffer.

Agonist Stimulation: The culture medium is removed, and cells are treated with the diluted

compounds. The plate is then incubated for 90 minutes at 37°C.

Detection: PathHunter Detection Reagent Mix is prepared according to the manufacturer's

protocol and added to each well. The plate is incubated at room temperature in the dark for

60 minutes.

Data Acquisition: Chemiluminescent signal is read using a plate reader. Data are normalized

to a vehicle control and a reference agonist to generate dose-response curves and calculate

EC50 values.

ERK1/2 Phosphorylation Assay (AlphaScreen SureFire)
This assay measures the phosphorylation of ERK, a downstream event in GPR55 signaling.

Methodology:

Cell Culture and Stimulation: HEK293 cells expressing GPR55 are grown to confluency,

serum-starved, and then stimulated with various concentrations of the test agonist for a

defined period (e.g., 5-30 minutes) at 37°C.

Cell Lysis: The stimulation medium is removed, and cells are lysed by adding Lysis Buffer.

The plate is agitated for 10-15 minutes at room temperature.

Lysate Transfer: A small volume of the cell lysate (e.g., 4 µL) is transferred to a 384-well

Proxiplate.
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Detection: A mixture of AlphaScreen Acceptor beads (conjugated to an antibody recognizing

total or non-phosphorylated ERK) and Donor beads (conjugated to an antibody specific for

phosphorylated ERK) is added to the lysate.

Incubation: The plate is incubated for 2 hours at room temperature in the dark to allow for

bead-protein complex formation.

Data Acquisition: The plate is read on an AlphaScreen-capable plate reader (excitation at

680 nm, emission at 520-620 nm). The signal generated is proportional to the level of ERK

phosphorylation.

[³⁵S]GTPγS Binding Assay
This functional assay measures the initial step of G protein activation upon agonist binding.

Methodology:

Membrane Preparation: Membranes are prepared from cells stably expressing GPR55. Cells

are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then

resuspended and stored at -80°C.

Assay Reaction: In a 96-well plate, cell membranes (10-20 µg of protein) are incubated in an

assay buffer (typically containing Tris-HCl, MgCl₂, NaCl, EGTA, and saponin) with a fixed

concentration of GDP.

Compound Addition: Test agonists at various concentrations are added to the wells.

Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.

Incubation: The plate is incubated at 30°C for 60-120 minutes with gentle agitation.

Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate

using a cell harvester, washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.

Data Acquisition: The filter plate is dried, a scintillant is added, and the radioactivity retained

on the filters is counted using a scintillation counter. Non-specific binding is determined in the

presence of excess unlabeled GTPγS.
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Conclusion
The study of GPR55 agonists has revealed a diverse chemical landscape, from endogenous

lipids to highly potent and selective synthetic molecules. The SAR for scaffolds such as the 3-

benzylquinolin-2(1H)-ones and the NIH ML probes demonstrates that high affinity and agonist

efficacy can be achieved through systematic chemical modification. The chromen-4-one series

further highlights the possibility of fine-tuning functional activity, providing valuable tools for

dissecting GPR55 pharmacology.

The continued development of novel agonists with improved selectivity and pharmacokinetic

properties is essential for validating GPR55 as a therapeutic target. The experimental protocols

and SAR data presented in this guide offer a comprehensive resource for researchers in this

field, facilitating the discovery and characterization of the next generation of GPR55

modulators.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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